2-Methoxyethyl acrylate

概述

描述

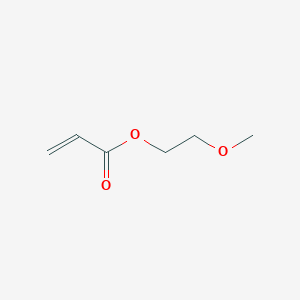

2-Methoxyethyl acrylate is an organic compound with the molecular formula C6H10O3. It is a clear, colorless liquid with a sharp, musty odor. This compound is primarily used as a monomer in the synthesis of polymers for coatings, adhesives, and plastics due to its excellent flexibility, UV resistance, and water resistance .

准备方法

Synthetic Routes and Reaction Conditions: 2-Methoxyethyl acrylate can be synthesized through the esterification of acrylic acid with 2-methoxyethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

化学反应分析

Radical Polymerization

MEA undergoes conventional free-radical polymerization, forming homopolymers (poly(2-methoxyethyl acrylate), PMEA) with controlled molecular weights. This process is typically initiated by thermal or photochemical activation of initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. PMEA’s low glass transition temperature () results in flexible polymers, making it suitable for elastomers and coatings .

Key Conditions :

-

Solvent: Toluene or aqueous media.

-

Inhibitors: Required to prevent premature polymerization during storage .

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization enables precise control over MEA’s molecular weight and architecture. Using hydrophilic macromolecular chain-transfer agents (Macro-CTAs), such as poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA), MEA forms block copolymers with narrow polydispersity () .

Example: Dispersion Polymerization in Water

| Parameter | Value |

|---|---|

| Macro-CTA | PPEGMA ( g/mol) |

| Initiator | KPS/Na ascorbate redox system |

| Solid Content | Up to 32% w/v |

| Nanoparticle Diameter | 40–60 nm |

| Monomer Conversion | >99% |

This method produces stable nanoparticles for biomedical applications, leveraging MEA’s water solubility (144 g/L at ) .

Copolymerization with Hydrophilic Monomers

MEA’s copolymerization with hydrophilic monomers enhances solubility and introduces stimuli-responsive properties.

Itaconic Anhydride (ITA)

-

Reaction : RAFT copolymerization yields amphiphilic copolymers.

-

Application : Stabilizes nanoparticles in aqueous dispersion .

2-Hydroxyethyl Acrylate (HEA)

-

Reactivity : Ideal random copolymers form due to matched reactivity ratios () .

-

Thermoresponsiveness : Cloud points () adjust with HEA content:

| HEA Content (mol%) | Cloud Point () |

|---|---|

| 0 | 0 |

| 50 | 30 |

| 100 | 60 |

End-group modification (e.g., replacing benzyl with isobutyronitrile) further increases .

Dispersion Polymerization in Aqueous Media

MEA’s high water solubility ( g/L) allows dispersion polymerization without organic solvents. Using PPEGMA as a stabilizer and RAFT agent, spherical nanoparticles form with diameters <100 nm .

Advantages :

-

Eco-friendly process (water-based).

-

High monomer conversion ().

Stability and Reactivity Considerations

科学研究应用

Biomedical Applications

1.1. Thrombogenicity Reduction in Medical Devices

One of the primary applications of PMEA is in the modification of medical devices to enhance their biocompatibility and reduce thrombogenicity. PMEA has been utilized as a coating for flow-diverting stents, such as the FRED flow diverter. Studies have shown that PMEA-treated devices exhibit superior thromboresistant properties compared to untreated devices, significantly lowering the risk of thrombus formation during clinical use . This property is crucial for devices like artificial hearts, stents, and catheters where blood interaction is inevitable.

1.2. Detection of Circulating Tumor Cells

PMEA-coated surfaces have also been employed in the detection and culture of circulating tumor cells (CTCs) from blood samples of colorectal cancer patients. Research indicates that PMEA facilitates effective adhesion of CTCs to coated plates, enabling improved detection methods for cancer diagnostics . This application highlights the potential of PMEA in oncological research and patient monitoring.

1.3. Anti-Platelet Adhesive Surfaces

PMEA's ability to mimic natural blood vessel surfaces has led to its use in creating anti-platelet adhesive surfaces that promote endothelial cell attachment and migration while inhibiting platelet adhesion. Such properties are essential for developing artificial small-diameter blood vessels . The hydration layer formed by PMEA plays a significant role in enhancing cell interactions, making it a promising candidate for vascular grafts.

Material Science Applications

2.1. Anti-Fouling Coatings

In material science, PMEA is recognized for its anti-fouling properties, making it suitable for coatings that resist protein adsorption and microbial growth. Recent studies have demonstrated that PMEA can be incorporated into dental resins to improve their anti-fouling performance without compromising mechanical integrity . This application is particularly beneficial in dental prosthetics where biofilm formation can lead to complications.

2.2. Surface Modification Techniques

PMEA's chemical properties allow it to be used as a modifier in various polymer blends and composites. It has been shown that adjusting the molecular weight of PMEA can optimize surface characteristics such as gloss and transmittance while maintaining cytotoxicity at acceptable levels . These modifications are vital for developing advanced materials with tailored properties for specific applications.

作用机制

The mechanism by which 2-Methoxyethyl acrylate exerts its effects is primarily through its polymerization and copolymerization reactions. The resulting polymers and copolymers have unique properties such as flexibility, UV resistance, and anti-thrombogenicity. These properties are attributed to the molecular structure of the polymer chains and their interactions with other molecules .

相似化合物的比较

- Ethylene glycol methyl ether acrylate

- 2-Hydroxyethyl acrylate

- Methyl methacrylate

Comparison:

- Ethylene glycol methyl ether acrylate: Similar in structure but has different solubility and reactivity properties .

- 2-Hydroxyethyl acrylate: Contains a hydroxyl group, making it more hydrophilic and reactive in certain conditions .

- Methyl methacrylate: Has a different ester group, leading to variations in polymer properties such as glass transition temperature and mechanical strength .

2-Methoxyethyl acrylate stands out due to its unique combination of flexibility, UV resistance, and anti-thrombogenic properties, making it highly valuable in both industrial and biomedical applications .

生物活性

2-Methoxyethyl acrylate (MEA) is a compound that has garnered attention in biomedical applications, particularly due to its polymerization into poly(this compound) (PMEA). This polymer exhibits significant biological activity, especially in the context of biocompatibility and antithrombogenic properties. This article explores the biological activity of MEA, focusing on its synthesis, applications, and relevant research findings.

This compound is an ester of acrylic acid with a methoxyethyl group. Its molecular formula is CHO, and it possesses a low viscosity, which facilitates its use in various polymerization processes. PMEA can be synthesized through several methods, including reversible addition-fragmentation chain transfer (RAFT) polymerization and conventional radical polymerization, yielding polymers with varying molecular weights and properties .

Biocompatibility and Antithrombogenicity

Biocompatibility : PMEA has been shown to be biocompatible, making it suitable for medical applications. Studies indicate that PMEA can support cell adhesion and proliferation, particularly endothelial cells (HUVECs), which are crucial for vascular applications .

Antithrombogenic Properties : The antithrombogenicity of PMEA is a significant aspect of its biological activity. Research has demonstrated that PMEA-coated surfaces can significantly reduce thrombus formation compared to uncoated surfaces. For example, a study using flow diverters coated with PMEA showed superior thromboresistance compared to untreated devices . Additionally, PMEA's ability to mimic the native endothelial surface contributes to its effectiveness in preventing platelet adhesion and activation .

Table 1: Summary of Biological Activities of PMEA

Case Studies

- PMEA-Coated Flow Diverters : A clinical evaluation highlighted the effectiveness of PMEA-coated flow diverters in reducing thrombus-related complications. The study compared these devices against standard treatments and found a marked decrease in thrombus formation, suggesting that PMEA's properties could enhance the safety of endovascular procedures .

- Cell Adhesion Studies : In a series of experiments assessing cell adhesion on various polymer surfaces, PMEA demonstrated comparable or superior adhesion properties to other coatings like heparin. This suggests that PMEA not only supports cell attachment but may also promote better integration with biological tissues .

属性

IUPAC Name |

2-methoxyethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-6(7)9-5-4-8-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCUBKYHMMPGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97008-69-0, 32171-39-4, 28628-64-0 | |

| Record name | Polyethylene glycol methyl ether acrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97008-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol methyl ether acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32171-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(2-methoxyethyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28628-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7025554 | |

| Record name | 2-Methoxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methoxyethyl acrylate is a clear colorless liquid with a sharp musty odor. (NTP, 1992), Liquid | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

312.8 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

180 °F (NTP, 1992) | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992) | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.0131 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

4.49 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3121-61-7, 32171-39-4 | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxyethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3121-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003121617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYETHYLENE GLYCOL ACRYLATE METHYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515K4I683Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-48.3 °F (NTP, 1992) | |

| Record name | 2-METHOXYETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is poly(2-methoxyethyl acrylate) (PMEA) considered a promising biocompatible material?

A1: PMEA exhibits excellent blood compatibility, inhibiting platelet adhesion and activation of the coagulation system. [, , ] This is attributed to the unique hydration structure of PMEA, particularly the presence of "intermediate water," which forms a protective layer preventing direct contact between the polymer surface and blood components. [, , , ]

Q2: How does PMEA influence the adhesion and growth of cells?

A2: Studies show that PMEA supports the adhesion and proliferation of various cell types, including lung cancer cells [], human periodontal ligament cells [], and human umbilical vein endothelial cells (HUVECs). [, ] The adhesion mechanism can be both integrin-dependent and integrin-independent. []

Q3: Can PMEA be used to create surfaces that promote cell spheroid formation?

A3: Yes, multi-block copolymers incorporating PMEA and polyethylene glycol (PEG) have been shown to support the formation of cell spheroids, which are valuable 3D cell culture models for drug screening and tissue engineering. [] The PEG content in these copolymers can be adjusted to control the rate of spheroid formation.

Q4: Does PMEA impact tumor cell behavior?

A4: Research indicates that PMEA can promote the viability of tumor cells in serum-free conditions by inducing a blebbing-like phenomenon and spontaneous cell aggregation. [] This effect is linked to the activation of the Akt signaling pathway via N-cadherin-mediated cell-cell contact.

Q5: Can PMEA be used for the isolation and culture of circulating tumor cells (CTCs)?

A5: Yes, PMEA substrates have shown promise for capturing and culturing CTCs from the blood of cancer patients. [, ] PMEA's ability to selectively promote tumor cell adhesion while inhibiting blood cell adhesion makes it a valuable tool for CTC isolation and analysis.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C6H10O3, and its molecular weight is 130.14 g/mol. []

Q7: How does the hydration state of PMEA and its analogs affect their properties?

A7: The presence of intermediate water in PMEA and its analogs influences their biocompatibility, protein adsorption characteristics, and interactions with cells. [, , , ] The amount and type of hydrated water can be modulated by modifying the side chain spacing and length of PMEA analogs. []

Q8: How does the incorporation of fluorine affect the properties of PMEA?

A8: The introduction of a small amount of fluorine into PMEA, creating fluorinated PMEA, can alter its hydration structure, surface morphology, and blood compatibility. [] This modification allows for fine-tuning the material's properties for specific biomedical applications.

Q9: What polymerization techniques are commonly employed for the synthesis of PMEA and its copolymers?

A9: Several controlled radical polymerization methods have been successfully used to synthesize PMEA and its copolymers, including Atom Transfer Radical Polymerization (ATRP), Nitroxide Mediated Polymerization (NMP), and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. [, , , , , ] These methods allow for precise control over molecular weight, polydispersity, and copolymer composition.

Q10: Can PMEA be used to create graft copolymers with unique properties?

A10: Yes, PMEA has been successfully incorporated into amphiphilic graft copolymers using a combination of RAFT polymerization and ATRP. [] These graft copolymers have shown promise for applications in aqueous lubrication.

Q11: What are the potential applications of PMEA in the biomedical field?

A11: PMEA's biocompatibility and antithrombogenic properties make it suitable for various biomedical applications, including:* Coatings for medical devices to improve blood compatibility [, , , ]* Scaffolds for tissue engineering [, , ]* Platforms for CTC isolation and analysis [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。